REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([N+:8]([O-])=O)[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1.C(O)C.[Cl-].[NH4+]>[Fe].O>[NH2:8][C:6]1[C:5]([O:11][CH3:12])=[CH:4][CH:3]=[C:2]([Br:1])[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=N1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting heterogeneous mixture was then stirred at 70-75° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite (when hot)
|
Type
|
WASH
|
Details
|
washed with ethanol (2×50 mL) and solvent
|
Type
|
CUSTOM
|
Details
|
was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue upon dilution with water afforded a solid
|
Type
|
CUSTOM
|
Details
|
which was isolated by filtration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC=C1OC)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |